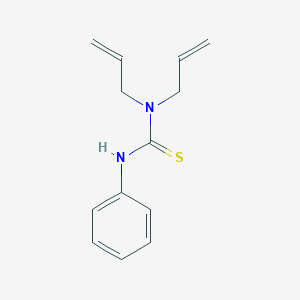

N,N-diallyl-N'-phenylthiourea

Description

Properties

IUPAC Name |

3-phenyl-1,1-bis(prop-2-enyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEFAXANMHULEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357497 | |

| Record name | N,N-diallyl-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92109-75-6 | |

| Record name | N,N-diallyl-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIALLYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-diallyl-N’-phenylthiourea can be synthesized through the reaction of phenylisothiocyanate with diallylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NCS} + 2 \text{CH}_2\text{CHCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)N(CH}_2\text{CHCH}_2)_2 ]

Industrial Production Methods: Industrial production of N,N-diallyl-N’-phenylthiourea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Types of Reactions:

Oxidation: N,N-diallyl-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives.

Substitution: The allyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemical Applications

Catalysis : DAPT has been investigated for its role as an organocatalyst in organic reactions. Thioureas, including DAPT, are known for their ability to stabilize transition states through hydrogen bonding, which enhances reaction rates. This property is particularly useful in asymmetric synthesis, where the selectivity of reactions can be improved.

Synthesis of Complex Molecules : DAPT serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in a range of chemical transformations, making it valuable in synthetic organic chemistry.

| Reaction Type | Description | Reference |

|---|---|---|

| Organocatalysis | Enhances reaction rates through hydrogen bonding | |

| Synthesis | Intermediate for complex organic molecules |

Biological Applications

DAPT's biological applications are primarily explored in medicinal chemistry and pharmacology.

Antimicrobial Activity : Research indicates that thiourea derivatives exhibit significant antimicrobial properties. DAPT has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties : DAPT has been evaluated for its potential anticancer activity. Studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | >5000 | |

| Anticancer | MCF-7 (breast cancer) | 1.50 |

Medicinal Chemistry

DAPT's structural features make it a promising candidate for drug design targeting neurological disorders and other conditions.

Drug Development : The compound's ability to interact with biological targets such as enzymes and receptors positions it as a potential lead compound in drug discovery. Its derivatives have been synthesized and tested for various therapeutic activities, including anti-inflammatory and analgesic effects.

Case Studies

- Organocatalysis Using DAPT : A study demonstrated that DAPT could effectively catalyze the formation of carbon-carbon bonds in the presence of aldehydes and ketones, showcasing its utility in synthetic organic chemistry. The reaction conditions were optimized to achieve high yields with excellent enantioselectivity.

- Anticancer Activity Evaluation : In vitro studies on DAPT derivatives revealed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or proteins. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The allyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

Thiourea derivatives differ in substituents, which critically influence their electronic, steric, and lipophilic properties. Key analogs include:

- N-Benzoyl-N'-phenylthiourea (BFTU) : Stabilized by intramolecular hydrogen bonding (O…H-N), forming a pseudo-six-membered ring. This structure enhances stability and influences binding to biological targets like EGFR .

- Halogenated Derivatives (e.g., 3-Cl-BPTU, 3,4-2Cl-BPTU) : Electron-withdrawing chloro groups increase lipophilicity (π value), enhancing membrane permeability and cytotoxic activity .

- N-(4-Trifluoromethylbenzoyl)-N'-phenylthiourea : The trifluoromethyl group elevates lipophilicity and improves binding affinity to EGFR (-8.2 kcal/mol) compared to methoxy-substituted analogs (-7.3 kcal/mol) .

Table 1: Substituent Effects on Cytotoxic Activity

QSAR and Lipophilicity

The QSAR model for BFTU derivatives (Log 1/IC50 = 0.354π + 0.064) highlights lipophilicity as the dominant factor in cytotoxic activity, surpassing electronic (σ) or steric (Es) effects . For example, the 4-t-butylbenzoyl derivative, with high π value, demonstrated potent activity against MCF-7 and HeLa cells (IC50 ~0.3–0.4 mM) .

Biological Activity

N,N-Diallyl-N'-phenylthiourea (DAPT) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the synthesis, biological effects, and underlying mechanisms of DAPT, supported by relevant case studies and findings from recent research.

Synthesis of DAPT

DAPT can be synthesized through a reaction between phenylisothiocyanate and diallylamine. The reaction typically occurs in an organic solvent such as toluene under reflux conditions. This method allows for the efficient formation of thiourea derivatives, which are known for their biological activities.

Antimicrobial Activity

DAPT has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that DAPT exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to or lower than those of conventional antibiotics.

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 250 | 5 |

| Escherichia coli | 500 | 5 |

These results indicate that DAPT may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent investigations into the anticancer properties of DAPT have shown promising results. In vitro studies revealed that DAPT exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells treated with DAPT showed a significant reduction in cell viability, with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated that DAPT treatment led to an increase in cells arrested in the G0/G1 phase, suggesting that the compound effectively halts cell cycle progression.

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| DAPT (30 µM) | 45 | 30 |

The apoptosis pathway was confirmed by increased levels of cleaved caspase-3 and PARP, indicating that DAPT triggers programmed cell death in cancer cells .

Anti-inflammatory Activity

DAPT also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. A study involving carrageenan-induced paw edema in rats demonstrated that DAPT significantly decreased swelling compared to control groups.

| Group | Paw Edema (mm) |

|---|---|

| Control | 10.5 |

| DAPT (50 mg/kg) | 4.2 |

These findings suggest that DAPT may be beneficial in treating inflammatory conditions .

The biological activities of DAPT can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits protein synthesis.

- Anticancer Mechanism : Induces apoptosis through mitochondrial pathways and disrupts cell cycle progression.

- Anti-inflammatory Mechanism : Inhibits pro-inflammatory cytokines and modulates immune responses.

Chemical Reactions Analysis

2.1. Cyclization Reactions

The allyl groups undergo intramolecular cyclization under acidic or radical conditions to form nitrogen-containing heterocycles:

Example :

textPhNHCSN(CH₂CH=CH₂)₂ → Cyclic product + H₂O

2.2. Nucleophilic Substitution

The thiourea sulfur acts as a soft nucleophile in reactions with electrophiles:

| Electrophile | Product | Catalyst |

|---|---|---|

| Alkyl halides (R–X) | S-Alkylated thiourea | K₂CO₃, DMF |

| Acyl chlorides (RCOCl) | Thioester derivatives | Pyridine, 0°C |

Notable Example :

Reaction with cinnamoyl chloride yields N'-cinnamoyl derivatives, enhancing biological activity.

2.3. Oxidative Coupling

The allyl groups participate in oxidative coupling with halogens (e.g., NBS, NIS):

| Oxidant | Product | Solvent |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromotriflamidation adducts | CH₂Cl₂ |

| N-Iodosuccinimide (NIS) | Aziridine derivatives | MeCN |

Mechanistic Insight :

Iodine’s superior leaving-group ability facilitates aziridine formation over bromine .

Spectroscopic Characterization

Key NMR data for reaction intermediates :

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N–H (thiourea) | 7.67 (d) | 169 (C=S) |

| CH₂Br (brominated product) | 3.64–3.73 (dt) | 34 (CH₂Br) |

| Allyl CH₂ | 5.34 (t) | 58 (CHN) |

Biological Activity

While not a primary focus, derivatives exhibit:

-

Anticancer properties : IC₅₀ values ≤ 20 µM against MCF-7 breast cancer cells .

-

Urease inhibition : IC₅₀ = 1.83 µM, surpassing standard inhibitors .

Stability and Degradation

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of N,N-diallyl-N'-phenylthiourea, and how is its structural integrity validated?

- Methodology : The Schotten-Baumann reaction is commonly used, involving the reaction of diallylamine with phenyl isothiocyanate under basic aqueous conditions. Post-synthesis, structural validation employs ¹H-NMR, ¹³C-NMR, 2D NMR (e.g., COSY, HSQC) , and mass spectrometry to confirm regiochemistry and purity . Infrared (IR) spectroscopy verifies thiourea-specific C=S stretching vibrations (~1250–1350 cm⁻¹) . High-performance liquid chromatography (HPLC) ensures purity (>95%) prior to biological testing.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Airtight containers in cool, dry areas away from oxidizers .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Acute exposure risks include pulmonary edema; avoid inducing vomiting upon ingestion and seek immediate medical aid .

Q. What analytical techniques are used to assess the purity and stability of this compound?

- Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Spectroscopy : FT-IR for functional group tracking; NMR for conformational stability.

- Thermal Analysis : Differential scanning calorimetry (DSC) to monitor decomposition points (~150–160°C) .

Advanced Research Questions

Q. How do molecular docking studies guide the design of this compound derivatives for targeting cancer-related enzymes?

- Methodology :

- Software : Molegro Virtual Docker (MVD) or AutoDock Vina for predicting binding affinities.

- Targets : EGFR and SIRT1 are prioritized due to their roles in cancer proliferation.

- Validation : Compare docking scores (e.g., MolDock scores ≤ −120 kcal/mol) with experimental IC₅₀ values. Substituents like t-butyl groups enhance lipophilicity, improving membrane permeability and target engagement .

Q. What in vitro methodologies evaluate the cytotoxic activity of phenylthiourea derivatives against cancer cell lines?

- Protocol :

- Cell Lines : MCF-7 (breast), HeLa (cervical), and T47D (ductal carcinoma) with Vero cells as non-cancerous controls.

- Assays : MTT or SRB assays after 48–72 hr exposure. Dose-response curves (1–100 µM) determine IC₅₀ values.

- Example : N-(4-t-butylbenzoyl)-N’-phenylthiourea showed IC₅₀ = 12.5 µM in MCF-7 cells, outperforming hydroxyurea (IC₅₀ = 25 µM) .

Q. How do structural modifications of the phenylthiourea scaffold influence bioactivity and selectivity?

- Key Modifications :

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance electrophilicity, improving enzyme inhibition (e.g., EGFR inhibition).

- Hydrophobic Substituents (e.g., t-butyl): Increase logP values, enhancing blood-brain barrier penetration for glioblastoma applications .

- Trade-offs : Higher lipophilicity may reduce aqueous solubility, necessitating formulation adjuvants (e.g., DMSO/PEG mixtures) .

Q. What insights into metabolic inhibition arise from phenylthiourea studies in non-mammalian models?

- Findings : In Cynthia silkworms, phenylthiourea inhibits phenolase activity, reducing oxygen consumption by 40–60% at 0.1 mM. This disrupts spinning behavior, correlating metabolic rate with cocoon morphology . Such models highlight potential off-target effects on mitochondrial enzymes in humans.

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported cytotoxic activities of phenylthiourea derivatives?

- Strategies :

- Standardized Assays : Use identical cell lines (ATCC-validated), passage numbers, and incubation times.

- Control Compounds : Include reference drugs (e.g., cisplatin, hydroxyurea) for cross-study comparisons.

- Dose Range : Test concentrations spanning 3–4 log units to capture full dose-response profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.